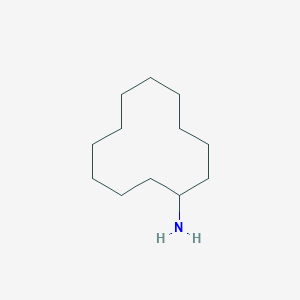
4-シクロプロピルベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropylbenzonitrile is an organic compound with the molecular formula C10H9N. It is characterized by a benzene ring substituted with a nitrile group (–CN) and a cyclopropyl group (–C3H5) at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
科学的研究の応用
4-Cyclopropylbenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
Target of Action
This compound is a relatively simple molecule and its interactions with biological targets are likely to be complex and multifaceted .
Mode of Action
Benzonitriles, in general, are known to interact with various enzymes and receptors in the body, potentially altering their function .
Biochemical Pathways
It’s worth noting that the structure of a chemical compound can provide clues about its potential interactions with biological pathways
Pharmacokinetics
The molecular weight of 14319 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The nitrile group in the compound could potentially undergo bioactivation to form reactive intermediates, which could then interact with cellular macromolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect a compound’s stability and activity . .
準備方法
Synthetic Routes and Reaction Conditions: 4-Cyclopropylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with cyclopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{Br})(\text{CN}) + \text{C}_3\text{H}_5\text{MgBr} \rightarrow \text{C}_6\text{H}_4(\text{C}_3\text{H}_5)(\text{CN}) + \text{MgBr}_2 ]
Industrial Production Methods: In industrial settings, 4-Cyclopropylbenzonitrile is often produced through the catalytic hydrogenation of 4-cyclopropylbenzaldehyde followed by dehydration. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-Cyclopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: 4-Cyclopropylbenzoic acid.
Reduction: 4-Cyclopropylbenzylamine.
Substitution: 4-Bromo-4-cyclopropylbenzonitrile.
類似化合物との比較
4-Methylbenzonitrile: Similar structure but with a methyl group instead of a cyclopropyl group.
4-Ethylbenzonitrile: Similar structure but with an ethyl group instead of a cyclopropyl group.
4-Phenylbenzonitrile: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness: 4-Cyclopropylbenzonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with specific biological activities and chemical properties .
特性
IUPAC Name |
4-cyclopropylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWMALLDRPONGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462552 |
Source


|
| Record name | 4-cyclopropylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-27-8 |
Source


|
| Record name | 4-cyclopropylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopropylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














